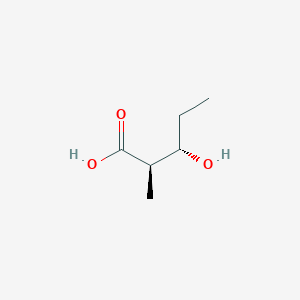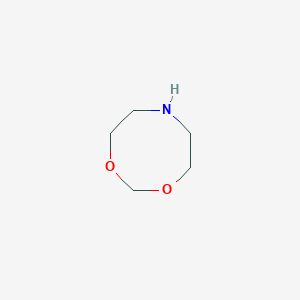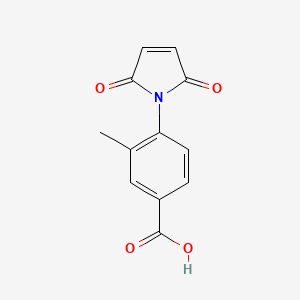
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol
Übersicht
Beschreibung
“2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol” is a natural product found in Illicium difengpi, Nicotiana bonariensis, and other organisms . It is also known as isoeugenol .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C10H12O2 .
Chemical Reactions Analysis
The chemical reactions of “this compound” have been explored in several studies. For example, one study found that MMPP treatment inhibited pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in various studies. For instance, a study calculated the physico-chemical properties of this compound using acdlab/chemsketch .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as inducible nitric oxide synthase (inos) and cyclooxygenase (cox) . These enzymes play crucial roles in inflammatory responses.
Mode of Action
Related compounds have been shown to inhibit the activation of enzymes like inos and cox . This inhibition can lead to a decrease in the production of inflammatory mediators.
Biochemical Pathways
The compound may affect the MAPK signaling pathway, which is important for the expression of enzymes like MAO-B . It might also influence the NF-κB pathway, which regulates the expression of iNOS and COX .
Result of Action
Related compounds have been shown to inhibit the production of inflammatory mediators, potentially leading to anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol . For instance, its solubility and stability might be affected by the pH of the environment. Additionally, its interaction with its targets could be influenced by the presence of other molecules that compete for the same binding sites.
Vorteile Und Einschränkungen Für Laborexperimente
Eugenol has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Eugenol is also stable under normal laboratory conditions and has a long shelf life. However, 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol has some limitations for lab experiments. It has a strong aroma that can interfere with some assays and may require special handling to avoid contamination. Eugenol can also exhibit variability in its purity and composition depending on the source and extraction method.
Zukünftige Richtungen
There are several future directions for 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol research. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a natural preservative in the food industry. Eugenol has also been suggested as a potential biopesticide for controlling pests in agriculture. Further research is needed to explore the full potential of this compound and its derivatives in various fields.
Conclusion
In conclusion, this compound is a natural compound with potential applications in medicine, food industry, and agriculture. It exhibits various therapeutic properties, including antioxidant, anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Eugenol can be synthesized from guaiacol and allyl chloride or extracted from clove oil. It has several advantages and limitations for lab experiments and has several potential future directions for research. Eugenol is a promising natural compound with a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
Eugenol has been extensively studied for its potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Eugenol has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It also has been found to enhance the effectiveness of chemotherapy drugs and reduce their side effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)7-10(13-3)11(9)12/h4,6-7,12H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWVWZBDTZSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




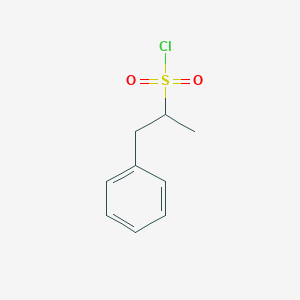
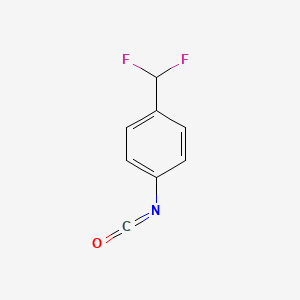

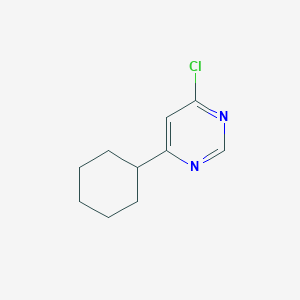
![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)


